molecular formula C15H12N2O3 B2395231 methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate CAS No. 1253528-18-5

methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B2395231
CAS No.: 1253528-18-5
M. Wt: 268.272
InChI Key: OSZATLYMHXSRDJ-UHFFFAOYSA-N
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Description

Methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a unique combination of furan, imidazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and imidazole intermediates, followed by their coupling with a benzoate derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of advanced catalysts and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazole ring may produce imidazolines.

Scientific Research Applications

Methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The furan and imidazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the furan ring and have similar biological activities.

    Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and are used for their antimicrobial properties.

    Benzoate derivatives: Compounds such as methyl benzoate are used in various industrial applications.

Uniqueness

Methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate is unique due to its combination of furan, imidazole, and benzoate moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

methyl 4-[4-(furan-3-yl)-1H-imidazol-5-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-15(18)11-4-2-10(3-5-11)13-14(17-9-16-13)12-6-7-20-8-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZATLYMHXSRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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